molecular formula C16H25NO2 B14609500 1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl- CAS No. 57492-62-3

1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl-

Cat. No.: B14609500
CAS No.: 57492-62-3
M. Wt: 263.37 g/mol
InChI Key: BFLWSOLFIPCMMX-UHFFFAOYSA-N
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Description

1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl- is a heterocyclic compound that belongs to the oxazepine family. This compound is characterized by a seven-membered ring containing one oxygen and one nitrogen atom. The presence of the butoxy, hexahydro, methyl, and phenyl groups further diversifies its chemical structure, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . These reactions are often carried out in a microwave reactor to enhance reaction rates and yields.

Industrial Production Methods

Industrial production of 1,4-oxazepine derivatives may involve large-scale cyclocondensation reactions using readily available starting materials. The use of microwave-assisted synthesis and copper catalysis can be scaled up to produce significant quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Oxazepine, 7-butoxyhexahydro-4-methyl-5-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butoxy and phenyl groups, in particular, may enhance its lipophilicity and ability to interact with biological membranes, making it a compound of interest for further research and development .

Properties

CAS No.

57492-62-3

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

7-butoxy-4-methyl-5-phenyl-1,4-oxazepane

InChI

InChI=1S/C16H25NO2/c1-3-4-11-18-16-13-15(17(2)10-12-19-16)14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3

InChI Key

BFLWSOLFIPCMMX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CC(N(CCO1)C)C2=CC=CC=C2

Origin of Product

United States

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